1-Propyl-1,4-diazepan-5-one is a chemical compound classified as a diazepan derivative, which is known for its diverse pharmacological properties. This compound features a diazepan ring, a structure characterized by a seven-membered ring containing two nitrogen atoms. The molecular formula of 1-propyl-1,4-diazepan-5-one is , and it has a molecular weight of approximately 155.22 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of anxiolytic and sedative agents.
Methods and Technical Details
The synthesis of 1-propyl-1,4-diazepan-5-one typically involves cyclization reactions that can be achieved through various synthetic routes. One common method includes the reaction of propylamine with diketones under controlled conditions to form the diazepan ring.
Structure and Data
The structural representation of 1-propyl-1,4-diazepan-5-one can be depicted using several chemical notation systems:
InChI=1S/C8H15N2O/c1-2-6-10-7-5-9-4-3-8(10)11/h9H,2-7H2,1H3
CCCN1CCNCCC1=O
The compound's structure consists of a propyl group attached to the nitrogen atom in the diazepan ring, with a carbonyl group at position five, contributing to its reactivity and pharmacological activity.
Reactions and Technical Details
1-Propyl-1,4-diazepan-5-one can participate in various chemical reactions:
The nature of these reactions allows for the modification of the diazepan structure, enabling the synthesis of various derivatives with potentially enhanced biological activity.
The mechanism of action for 1-propyl-1,4-diazepan-5-one is primarily related to its interaction with neurotransmitter systems in the brain:
Physical and Chemical Properties
The physical properties of 1-propyl-1,4-diazepan-5-one include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications in pharmaceuticals.
Scientific Uses
1-Propyldiazepanone has significant applications in medicinal chemistry:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: